molecular formula C10H11BrClN5O B10964233 N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1005583-28-7

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10964233
CAS No.: 1005583-28-7
M. Wt: 332.58 g/mol
InChI Key: WAHFCPIIISRLQN-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C25H25BrN4O5. It consists of a pyrazole core functionalized with a bromoethyl group, a chloromethyl group, and a carboxamide moiety. The compound’s structure is as follows:

Structure: C25H25BrN4O5\text{Structure: } \text{C}_{25}\text{H}_{25}\text{BrN}_4\text{O}_5 Structure: C25​H25​BrN4​O5​

Preparation Methods

The synthetic routes for N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide are not widely documented. industrial production methods likely involve multi-step organic synthesis, starting from commercially available precursors. Specific reaction conditions and intermediates remain proprietary.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions.

    Oxidation/Reduction Reactions: The pyrazole ring may participate in redox processes.

    Amide Formation: The carboxamide group can react with amines to form amides.

Common Reagents and Conditions::

    Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Amide Formation: Reaction with primary or secondary amines in the presence of coupling agents (e.g., EDC/HOBt).

Major Products:: The major product of bromination would be the corresponding 4-bromoethylpyrazole derivative.

Scientific Research Applications

    Medicinal Chemistry: Exploration of its pharmacological properties and potential drug development.

    Biochemical Studies: Investigating its interactions with biological targets.

    Materials Science: Possible use as a building block for functional materials.

Mechanism of Action

The compound’s mechanism of action remains speculative due to limited research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.

Properties

CAS No.

1005583-28-7

Molecular Formula

C10H11BrClN5O

Molecular Weight

332.58 g/mol

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]-4-chloro-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H11BrClN5O/c1-16-6-8(12)9(15-16)10(18)13-2-3-17-5-7(11)4-14-17/h4-6H,2-3H2,1H3,(H,13,18)

InChI Key

WAHFCPIIISRLQN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCCN2C=C(C=N2)Br)Cl

Origin of Product

United States

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